{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE
Overview
Description
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenylsulfonyl group and a thienylmethanone moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenylsulfonyl group. The final step involves the coupling of the thienylmethanone moiety under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key factors include the selection of cost-effective reagents, efficient purification techniques, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound features a benzoic acid moiety with an iodine substituent, differing significantly in structure and properties.
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom, used primarily as a dissociative anesthetic.
DIMETHYLFORMAMIDE COMPOUND WITH (5Z)-2-(4-BENZYL-1-PIPERAZINYL)-5-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE: A complex compound with a piperazine ring and thiazole moiety, used in various chemical applications.
Uniqueness
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows for diverse applications and the exploration of new chemical and biological properties.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-11-14(12-24-13)17(20)18-7-9-19(10-8-18)25(21,22)16-5-3-15(23-2)4-6-16/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTUTSUJJGICNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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